Glycolate-Phenylalanine
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Overview
Description
Glycolate-Phenylalanine is a compound that combines glycolate and phenylalanine, two significant molecules in biochemistry Glycolate is a simple hydroxy acid, while phenylalanine is an essential amino acid
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Glycolate-Phenylalanine typically involves the coupling of glycolate and phenylalanine through peptide bond formation. This can be achieved using standard peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS) or solution-phase synthesis. The reaction conditions often involve the use of coupling reagents like carbodiimides (e.g., EDC or DCC) and activating agents like HOBt or HOAt to facilitate the formation of the peptide bond.
Industrial Production Methods: Industrial production of this compound may involve large-scale peptide synthesis techniques. These methods are optimized for high yield and purity, often using automated peptide synthesizers. The process includes the protection of functional groups, coupling of glycolate and phenylalanine, and subsequent deprotection and purification steps.
Chemical Reactions Analysis
Types of Reactions: Glycolate-Phenylalanine can undergo various chemical reactions, including:
Oxidation: The glycolate moiety can be oxidized to glyoxylate under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Functional groups on the phenylalanine moiety can be substituted with other groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the glycolate moiety results in glyoxylate, while reduction can yield different hydroxy acid derivatives.
Scientific Research Applications
Glycolate-Phenylalanine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its role in metabolic pathways and enzyme interactions.
Medicine: this compound is explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: It is used in the production of biodegradable polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of Glycolate-Phenylalanine involves its interaction with various molecular targets and pathways. The glycolate moiety can participate in metabolic pathways such as the glyoxylate cycle, while the phenylalanine moiety can be involved in protein synthesis and other biochemical processes. The compound’s effects are mediated through its binding to specific enzymes and receptors, influencing cellular functions and metabolic activities.
Comparison with Similar Compounds
Glycolate-Phenylalanine can be compared with other similar compounds, such as:
Glycolate-Alanine: Another glycolate-amino acid conjugate with different properties and applications.
Phenylalanine-Glycine: A dipeptide with distinct biochemical and therapeutic potential.
Glyoxylate-Phenylalanine: A related compound where glycolate is oxidized to glyoxylate, resulting in different reactivity and applications.
The uniqueness of this compound lies in its specific combination of glycolate and phenylalanine, which imparts unique chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C11H13NO4 |
---|---|
Molecular Weight |
223.22 g/mol |
IUPAC Name |
2-[(2-hydroxyacetyl)amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C11H13NO4/c13-7-10(14)12-9(11(15)16)6-8-4-2-1-3-5-8/h1-5,9,13H,6-7H2,(H,12,14)(H,15,16) |
InChI Key |
NDOMNCKCNVGBNF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CO |
Origin of Product |
United States |
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